molecular formula C25H38NOPS B15126276 N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B15126276
M. Wt: 431.6 g/mol
InChI Key: NOTCXERCVBXXDA-DMDVIOLWSA-N
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Description

N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered attention in the field of chemistry due to its unique structural properties and potential applications. This compound features a phosphanyl group, a phenylmethyl group, and a sulfinamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the phosphanyl and sulfinamide precursors. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Common reagents used in the synthesis include tert-butyl lithium, phenyl lithium, and various solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The phosphanyl group can be reduced to form phosphine derivatives.

    Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.

Major Products

Scientific Research Applications

N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can coordinate with metal ions, while the sulfinamide group can form hydrogen bonds or ionic interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[®-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
  • N-[®-(2-dimethylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

Uniqueness

N-[®-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide is unique due to the presence of the ditert-butylphosphanyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds with different phosphanyl substituents.

Biological Activity

N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide is a complex organic compound notable for its unique structural features, including a sulfinamide functional group and a sterically bulky phosphanyl moiety. Its molecular formula is C25H38NOPS, with a molecular weight of approximately 431.6 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and receptor interactions.

Structural Characteristics

The compound's structure contributes significantly to its biological activity:

  • Phosphanyl Group : The presence of the ditert-butylphosphanyl group provides steric hindrance, which can influence reactivity and stability.
  • Sulfinamide Moiety : This functional group is known for its ability to form hydrogen bonds, enhancing interactions with biological macromolecules.

Enzyme Modulation

Studies indicate that this compound can interact with various enzymes, potentially modulating their activities. The phosphanyl group may coordinate with metal centers in enzymes, which is crucial for catalytic functions. This coordination can enhance the compound's efficacy as a therapeutic agent.

Receptor Interaction

The sulfinamide moiety suggests possible applications in drug design, particularly in targeting specific receptors. The ability of the compound to form stable hydrogen bonds with receptor sites may facilitate the development of selective inhibitors or modulators.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds in terms of structure and biological activity:

Compound NameMolecular FormulaUnique Features
N-[R-(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamideC25H38NOPSContains diphenyl instead of ditert-butyl groups
N-[R-(2-dimethylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamideC25H38NOPSFeatures dimethyl rather than ditert-butyl groups

The distinct combination of sterically bulky substituents and sulfinamide functional groups enhances the stability and reactivity profile of this compound compared to these similar compounds.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of sulfinamides exhibit selective inhibition towards butyrylcholinesterase (BChE), a critical enzyme in neurodegenerative diseases such as Alzheimer's. For instance, one study found that certain benzofuran derivatives had an IC50 value of 30.3 μM against BChE, indicating potential for similar activity in sulfinamide derivatives .
  • Metal Coordination Studies : Investigations into the coordination chemistry of phosphanyl-containing compounds have shown that they can effectively bind metal ions, which may enhance their biological activity through modulation of enzyme functions .

Properties

Molecular Formula

C25H38NOPS

Molecular Weight

431.6 g/mol

IUPAC Name

N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C25H38NOPS/c1-23(2,3)28(24(4,5)6)21-18-14-13-17-20(21)22(19-15-11-10-12-16-19)26-29(27)25(7,8)9/h10-18,22,26H,1-9H3/t22-,29?/m1/s1

InChI Key

NOTCXERCVBXXDA-DMDVIOLWSA-N

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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